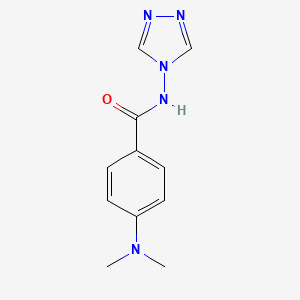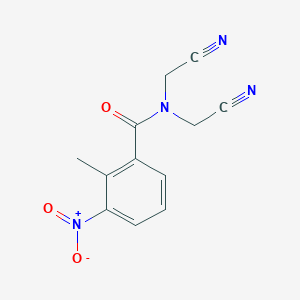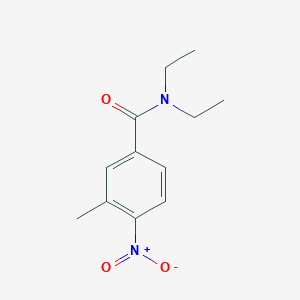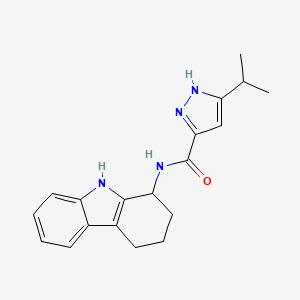
4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a 1,2,4-triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-aminobenzoic acid, is reacted with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 4-(dimethylamino)benzamide.
Introduction of the Triazole Ring: The benzamide intermediate is then subjected to a cyclization reaction with hydrazine and formic acid to introduce the 1,2,4-triazole ring, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the para position relative to the dimethylamino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
科学研究应用
Chemistry
In chemistry, 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound is investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis .
Industry
In industry, this compound can be used as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt cellular processes, leading to the desired biological effects, such as the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-(dimethylamino)-N-(1H-1,2,3-triazol-4-yl)benzamide: Similar structure but with a 1,2,3-triazole ring.
4-(dimethylamino)-N-(4H-1,2,4-triazol-3-yl)benzamide: Similar structure but with the triazole ring attached at a different position.
Uniqueness
4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the specific positioning of the triazole ring, which can influence its reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, potentially leading to unique biological effects.
属性
CAS 编号 |
355808-95-6 |
|---|---|
分子式 |
C11H13N5O |
分子量 |
231.25 g/mol |
IUPAC 名称 |
4-(dimethylamino)-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C11H13N5O/c1-15(2)10-5-3-9(4-6-10)11(17)14-16-7-12-13-8-16/h3-8H,1-2H3,(H,14,17) |
InChI 键 |
ZZBGQZXXHMKPFA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11024978.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11024980.png)

![2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024994.png)
![2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B11024997.png)

![7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11025005.png)
![4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide](/img/structure/B11025011.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11025013.png)

![Ethyl 6-amino-5-cyano-6'-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8'-methoxy-2,4',4'-trimethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate](/img/structure/B11025017.png)
![Diethyl 4,4'-[benzene-1,3-diylbis(carbonylimino)]dibenzoate](/img/structure/B11025020.png)
![1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11025023.png)

